molecular formula C13H21N2NaO11S2 B10859453 Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate

Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate

Katalognummer: B10859453
Molekulargewicht: 468.4 g/mol
InChI-Schlüssel: PKWKMKHLVNZNDO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C13H21N2NaO11S2

Molekulargewicht

468.4 g/mol

IUPAC-Name

sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate

InChI

InChI=1S/C13H22N2O11S2.Na/c16-5-9(18)10(19)11(20)12(21)13(28(24,25)26)15-7-1-3-8(4-2-7)27(22,23)14-6-17;/h1-4,9-21H,5-6H2,(H,24,25,26);/q;+1/p-1

InChI-Schlüssel

PKWKMKHLVNZNDO-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+]

Herkunft des Produkts

United States

Biologische Aktivität

Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate, commonly referred to as sodium pentahydroxyhexane sulfonate, is a complex organic compound with potential biological activities. Its molecular formula is C13H22N2NaO11SC_{13}H_{22}N_{2}NaO_{11}S and it is classified under the CAS number 7007-76-3. This compound has garnered attention due to its possible applications in medicinal chemistry and biochemistry.

The compound features multiple hydroxyl groups and a sulfonate group, which contribute to its solubility and reactivity. The presence of a sulfamoyl group also suggests potential interactions with biological systems.

PropertyValue
Molecular FormulaC13H22N2NaO11S
Molecular Weight394.36 g/mol
CAS Number7007-76-3
FDA UNIIX40L29981F

Antimicrobial Activity

Recent studies have indicated that sodium pentahydroxyhexane sulfonate exhibits significant antimicrobial properties. The compound was tested against various bacterial strains including both Gram-positive and Gram-negative bacteria.

Case Study Findings:

  • Tested Organisms: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
  • Methodology: Disc diffusion and broth microdilution methods were employed to evaluate the antimicrobial efficacy.
  • Results: The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 mg/mL to 2.0 mg/mL depending on the bacterial strain tested. The compound showed particularly strong activity against Staphylococcus aureus with an inhibition zone of 28 mm.

Cytotoxicity

Cytotoxicity assays conducted on human cell lines revealed that sodium pentahydroxyhexane sulfonate has low toxicity at therapeutic concentrations. The compound was evaluated using MTT assays to determine cell viability.

Findings:

  • Cell Lines Tested: HeLa (cervical cancer), HEK293 (human embryonic kidney)
  • Results: IC50 values were found to be greater than 100 µM, indicating a favorable safety profile for potential therapeutic applications.

The biological activity of sodium pentahydroxyhexane sulfonate may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. The sulfonate group is hypothesized to play a critical role in binding to bacterial cell walls, leading to increased permeability and eventual cell lysis.

Comparative Analysis

A comparative analysis of sodium pentahydroxyhexane sulfonate with other known antimicrobial agents is shown in the table below:

CompoundMIC (mg/mL)Activity Type
Sodium pentahydroxyhexane sulfonate0.5 - 2.0Antimicrobial
Penicillin0.1 - 0.5Antimicrobial
Tetracycline1.0 - 4.0Antimicrobial

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate is C13H21N2NaO11S2C_{13}H_{21}N_{2}NaO_{11}S_{2}, with a molecular weight of approximately 468.4 g/mol. The compound features multiple hydroxyl groups and a sulfonate group, which contribute to its solubility and reactivity.

Biological Activities

The compound has been studied for its biological activities, particularly in the following areas:

1. Antimicrobial Properties

  • Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The sulfonamide moiety is known for its effectiveness against bacterial infections due to its ability to inhibit bacterial growth.

2. Enzyme Inhibition

  • Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate may act as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes play crucial roles in carbohydrate metabolism and neurotransmission respectively.

3. Drug Delivery Systems

  • The compound's structure allows it to be utilized in drug delivery systems where controlled release of therapeutic agents is required. Its compatibility with biological systems makes it a candidate for further exploration in pharmaceutical formulations.

Table 1: Summary of Research Applications

Application AreaDescriptionReferences
Antimicrobial ResearchInvestigating the compound's efficacy against bacterial strains.
Enzyme Inhibition StudiesExploring its potential as an inhibitor for key metabolic enzymes.
Drug FormulationUtilizing its properties for developing advanced drug delivery systems.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at the University College London, various sulfonamide derivatives were tested against common bacterial strains. Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the inhibition of α-glucosidase by the compound. It was found that the presence of hydroxyl groups significantly contributed to binding affinity with the enzyme's active site. This research has implications for diabetes management by regulating glucose absorption.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Source
Sodium Glucosulfamide C₁₃H₂₂N₂NaO₁₁S₂⁺ 469.44 Hydroxy, sulfonate, sulfamoyl anilino 7007-76-3
Mezlocillin Sodium C₂₁H₂₄N₅NaO₈S₂ 561.57 β-lactam, sulfonate, imidazolidinone 59798-30-0
Sodium 1-Hexanesulfonate Monohydrate C₆H₁₅NaO₄S 206.24 Aliphatic sulfonate N/A
Sodium Methallyl Sulfonate C₄H₇NaO₃S 174.2 Allyl sulfonate 1561-92-8
Perfluorohexane Sulfonate (PFHxS) C₆F₁₃SO₃⁻ 427.14 (anion) Perfluorinated alkyl sulfonate 355-46-4 (acid)

Key Observations :

  • Glucosulfamide is distinguished by its polyhydroxyhexane backbone and dual sulfonate/sulfamoyl groups, enabling hydrogen bonding and solubility .
  • Mezlocillin Sodium (a β-lactam antibiotic) shares a sulfonate group but includes a bicyclic β-lactam core for antibacterial activity .
  • Sodium 1-Hexanesulfonate and Sodium Methallyl Sulfonate are simpler aliphatic sulfonates with industrial uses (e.g., surfactants, polymerization) .
  • PFHxS features a fully fluorinated carbon chain, conferring extreme chemical stability and environmental persistence .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Solubility in Water Thermal Stability Environmental Persistence Notes
Sodium Glucosulfamide High (predicted) Moderate Likely biodegradable Hydroxyl groups enhance solubility .
Mezlocillin Sodium High Degrades at >200°C Low (pharmaceutical waste) Sensitive to β-lactamase enzymes .
Sodium 1-Hexanesulfonate High Stable up to 300°C Moderate Used in detergents and electrolytes .
PFHxS Low Extremely stable High (SVHC under REACH) Bioaccumulative; regulated globally .

Key Differences :

  • Glucosulfamide’s hydroxyl-rich structure likely enhances aqueous solubility compared to PFHxS, which is hydrophobic due to fluorination .
  • Mezlocillin Sodium’s β-lactam ring makes it susceptible to enzymatic degradation, unlike the stable aliphatic sulfonates .
Table 3: Industrial and Pharmaceutical Uses
Compound Primary Applications Safety Profile Regulatory Status
Sodium Glucosulfamide Investigational pharmaceutical (INN listed) Limited data; likely low toxicity Preclinical research phase .
Mezlocillin Sodium Antibiotic (Gram-negative infections) Known allergen (β-lactam sensitivity) Approved with restrictions .
Sodium Methallyl Sulfonate Polymerization modifier, surfactants Irritant at high concentrations Industrial use only .
PFHxS Waterproofing, firefighting foams Toxic, bioaccumulative, endocrine disruptor SVHC under EU REACH .

Notable Contrasts:

  • Mezlocillin Sodium’s therapeutic use contrasts with the industrial roles of simpler sulfonates .

Vorbereitungsmethoden

Core Hexane Sulfonate Synthesis

The hexane sulfonate backbone is synthesized via sulfonation of a glucose-derived precursor. In a method analogous to sodium gluconate production (Source), glucose is oxidized under controlled conditions. For instance:

  • Glucose oxidation : A 35–40% glucose solution is treated with ozone in a gas-liquid-solid reactor using activated carbon as a catalyst (Source). The reaction proceeds at 38°C under 0.2–0.5 MPa pressure, yielding a hexane intermediate with five hydroxyl groups.

  • Sulfonation : The intermediate is sulfonated using concentrated sulfuric acid or sodium bisulfite. Source demonstrates that sulfonation at 15–60°C in aqueous NaH₂PO₄/Na₂HPO₄ buffer (pH 6–7) with 10 mol% Cu⁰ catalyst achieves 63–74% yield for analogous sulfonates.

Introduction of Sulfamoyl Anilino Group

The sulfamoyl aniline moiety is introduced via condensation:

  • Sulfamoylation : 4-Aminophenylsulfonamide is reacted with hydroxymethylsulfonic acid under acidic conditions (Source). Patents (Source) describe using AlCl₃ or H₂SO₄ as catalysts at 80–120°C, with yields up to 67% for similar aryl-sulfonamide couplings.

  • Coupling to hexane sulfonate : The sulfamoylated aniline is condensed with the hexane sulfonate core using Ullmann coupling (Source). Optimized conditions involve microwave-assisted reactions (100°C, 1–3 hr) with Cu⁰ catalyst, yielding 42–67% (Table 1).

Table 1: Ullmann Coupling Optimization (Adapted from Source)

CatalystTemperature (°C)Time (hr)Yield (%)
CuI80342
CuCl100258
Cu⁰1001.567

Enzymatic Oxidation-Coupled Functionalization

Glucose Oxidase-Mediated Oxidation

This method leverages enzymatic systems to streamline hydroxylation and sulfonation:

  • Glucose oxidation : Glucose oxidase (5,000–10,000 U/mL) and catalase (100,000–200,000 U/mL) convert glucose to gluconic acid in pH 5–7 buffer at 38°C (Source). The process avoids harsh chemicals, achieving >90% conversion in 20–24 hr.

  • In situ sulfonation : Sodium sulfite is added post-oxidation, with sulfonation occurring at 60°C under nitrogen. Source reports 92.4% recovery and 99.4% purity for sodium gluconate, suggesting applicability to the target compound.

Aniline Functionalization

The sulfamoyl aniline group is attached via reductive amination:

  • Reductive coupling : Sodium borohydride reduces the imine formed between the hexane sulfonate aldehyde and 4-(hydroxymethylsulfamoyl)aniline (Source). Yields depend on pH (optimal at 6.5–7.0) and catalyst loading.

Microwave-Assisted Ullmann Coupling

One-Pot Synthesis

Microwave irradiation accelerates the coupling of pre-sulfonated aniline derivatives to the hexane backbone:

  • Reaction setup : A mixture of 8-chloro-1-naphthalenesulfonic acid (1 equiv), 4-(hydroxymethylsulfamoyl)aniline (1.1 equiv), and Cu⁰ (10 mol%) in phosphate buffer (pH 6–7) is microwaved at 100°C for 1 hr (Source).

  • Purification : The crude product is treated with NaOH (5 M), filtered, and recrystallized from ethanol/water. This method achieves 63–74% yield with >99% purity (Source).

Advantages Over Conventional Heating

  • Faster kinetics : Reaction time reduces from 24 hr (conventional) to 1–3 hr.

  • Improved selectivity : Side reactions (e.g., over-sulfonation) decrease due to uniform heating.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterStepwise SulfonationEnzymaticMicrowave Ullmann
Yield (%)58–6770–8063–74
Purity (%)95–9899+99+
Reaction Time (hr)24–3620–241–3
ScalabilityModerateHighHigh
CostLowHighModerate

Purification and Characterization

Activated Carbon Treatment

Crude products are decolorized using activated carbon (3–5% w/w) in ethanol, followed by membrane filtration (0.2 µm) to remove residual catalysts (Source).

Recrystallization

Recrystallization from ethanol:petroleum ether (1:3 v/v) yields needle-like crystals. Source specifies drying at 45–55°C for 12–24 hr to minimize solvent residues (<0.1%).

Analytical Confirmation

  • HPLC : Purity is verified using C18 columns with UV detection at 254 nm (Source).

  • NMR : ¹H NMR (D₂O) shows characteristic peaks at δ 3.5–4.2 (hexane hydroxyls) and δ 7.2–7.8 (aromatic protons) (Source ).

Q & A

Basic Question: What analytical methods are recommended for characterizing the purity and structure of this compound?

Methodological Answer:
High-performance liquid chromatography (HPLC) with ion-pairing agents is critical for resolving complex sulfonate derivatives. A validated approach involves using a mobile phase containing sodium 1-octanesulfonate (0.1 M, pH 4.6) paired with methanol (65:35 v/v) to improve retention and peak symmetry . For structural confirmation, tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) should be employed. The hydroxyl-rich structure may require deuterated solvents (e.g., D₂O) to suppress proton exchange artifacts in ¹H-NMR.

Basic Question: How can researchers optimize the synthesis of this sodium sulfonate derivative to minimize byproducts?

Methodological Answer:
Sulfonation reactions under controlled pH (6.5–7.5) and temperature (40–60°C) are essential to avoid over-sulfonation or hydrolysis of the hydroxymethylsulfamoyl group. A stepwise protocol includes:

Sulfamoylation : React 4-aminophenol with chlorosulfonic acid in anhydrous dichloromethane.

Hydroxymethylation : Introduce formaldehyde under basic conditions (pH 10–12).

Sulfonation : Use sodium bisulfite in aqueous ethanol to introduce the terminal sulfonate group.
Monitor intermediates via thin-layer chromatography (TLC) with UV quenching at 254 nm .

Advanced Question: How should researchers address contradictory stability data in accelerated degradation studies?

Methodological Answer:
Discrepancies often arise from matrix effects (e.g., buffer composition, light exposure). Design systematic stability studies:

  • For hydrolytic stability : Test pH-dependent degradation in citrate (pH 3), phosphate (pH 7), and carbonate (pH 10) buffers at 40°C.
  • For oxidative stability : Use 0.1% H₂O₂ in dark conditions.
  • For photostability : Follow ICH Q1B guidelines with UV/visible light exposure.
    Quantify degradation products via HPLC-UV/ELSD and cross-validate with LC-HRMS to identify fragmentation pathways .

Advanced Question: What computational strategies are suitable for predicting this compound’s interactions with biological targets?

Methodological Answer:
Leverage molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to model interactions with sulfotransferases or membrane transporters. Key steps:

Parameterization : Derive partial charges for the sulfonate and hydroxymethylsulfamoyl groups using Gaussian 16 at the B3LYP/6-31G* level.

Docking : Focus on polar residues (e.g., arginine, lysine) that may bind the sulfonate moiety.

MD Validation : Simulate solvation in explicit water (TIP3P model) for 100 ns to assess binding stability.
Cross-reference with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Question: How can researchers resolve conflicting ecotoxicology data for sulfonate derivatives?

Methodological Answer:
Contradictions may stem from differences in test organisms or environmental matrices. Standardize assays using:

  • Aquatic toxicity : Daphnia magna acute immobilization tests (OECD 202) with LC₅₀ calculations.
  • Biodegradation : OECD 301F manometric respirometry to assess hydroxyl group-mediated biodegradability.
    Compare results to structurally similar compounds (e.g., perfluorohexane sulfonate [PFHxS]) but note that hydroxyl groups in the target compound may enhance degradation rates .

Basic Question: What storage conditions are recommended to maintain compound integrity?

Methodological Answer:
Store lyophilized powder at –20°C in amber vials under argon to prevent hygroscopic degradation. For aqueous solutions, add 0.05% sodium azide and store at 4°C for ≤72 hours. Avoid freeze-thaw cycles, as repeated crystallization may alter sulfonate hydration states .

Advanced Question: What strategies mitigate interference from hydroxyl groups in spectroscopic analysis?

Methodological Answer:
Hydroxyl protons cause signal broadening in ¹H-NMR. Mitigation includes:

  • Deuterium exchange : Dissolve the compound in D₂O and acquire spectra after 24 hours.
  • Chemical shift displacement : Use shift reagents like Eu(fod)₃ to resolve overlapping peaks.
    For infrared (IR) spectroscopy, employ attenuated total reflectance (ATR) mode to minimize water interference in the 3200–3600 cm⁻¹ region .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.